![molecular formula C12H17NO4S B13533722 [4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)
[4-(Diethylsulfamoyl)-phenyl]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(diethylsulfamoyl)phenyl]acetic acid is an organic compound with the molecular formula C12H17NO4S It is characterized by the presence of a diethylsulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diethylsulfamoyl)phenyl]acetic acid typically involves the reaction of 4-(diethylsulfamoyl)benzaldehyde with a suitable acetic acid derivative. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol, which is then oxidized to the desired acetic acid derivative. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-[4-(diethylsulfamoyl)phenyl]acetic acid may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[4-(diethylsulfamoyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
2-[4-(diethylsulfamoyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-[4-(diethylsulfamoyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
相似化合物的比较
Similar Compounds
4-(diethylsulfamoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
4-(diethylsulfamoyl)phenylacetic acid: Similar structure but with different substituents on the phenyl ring.
N-(4-(diethylsulfamoyl)phenyl)acetamide: Contains an acetamide group instead of an acetic acid moiety.
Uniqueness
2-[4-(diethylsulfamoyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and acetic acid groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C12H17NO4S |
|---|---|
分子量 |
271.33 g/mol |
IUPAC 名称 |
2-[4-(diethylsulfamoyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H17NO4S/c1-3-13(4-2)18(16,17)11-7-5-10(6-8-11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI 键 |
CSYBJALVJRRDNN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)
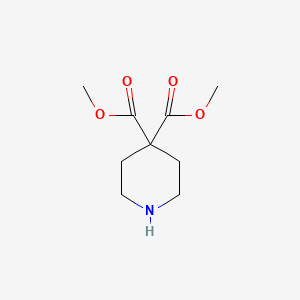
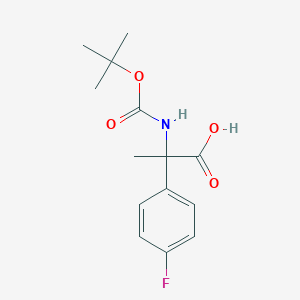

![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)
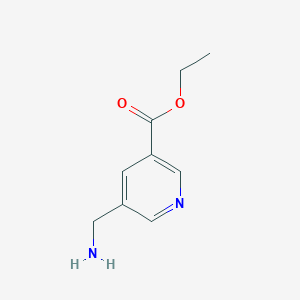

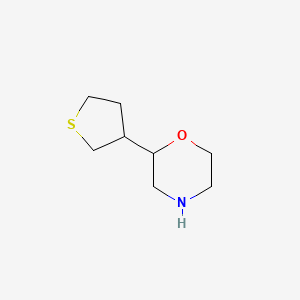
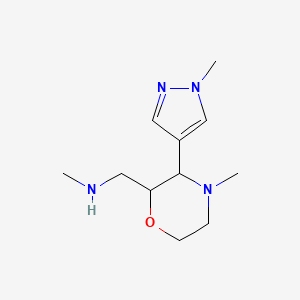
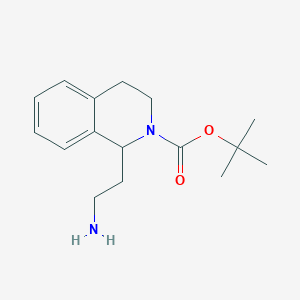

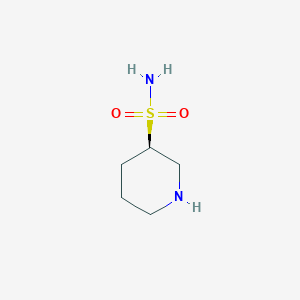

![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)
